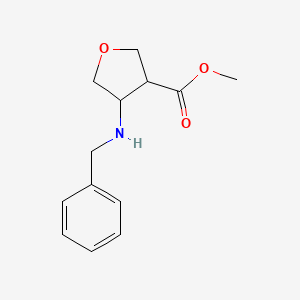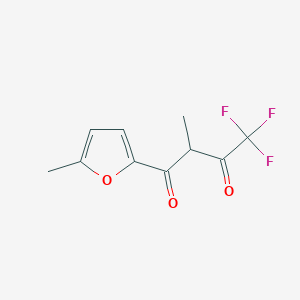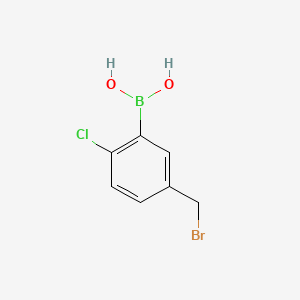
(5-(Bromomethyl)-2-chlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Bromomethyl)-2-chlorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromomethyl and chloro groups. The molecular formula of this compound is C7H7BBrClO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-chlorotoluene to form 5-(bromomethyl)-2-chlorotoluene, which is then subjected to a borylation reaction using a boronic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of (5-(Bromomethyl)-2-chlorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-(Bromomethyl)-2-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under suitable conditions.
Cross-Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boronic alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, and others.
Major Products Formed
Substituted Phenyl Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(5-(Bromomethyl)-2-chlorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological interactions.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(Bromomethyl)-2-chlorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for biological molecules . The bromomethyl and chloro substituents further modulate its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the bromomethyl and chloro substituents, making it less reactive in certain contexts.
(4-Bromomethylphenyl)boronic Acid: Similar structure but without the chloro group, affecting its chemical properties.
(5-Methyl-2-chlorophenyl)boronic Acid: Lacks the bromomethyl group, leading to different reactivity patterns.
Uniqueness
(5-(Bromomethyl)-2-chlorophenyl)boronic acid is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and make it suitable for specific applications in cross-coupling reactions and as a biological probe .
Properties
Molecular Formula |
C7H7BBrClO2 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
[5-(bromomethyl)-2-chlorophenyl]boronic acid |
InChI |
InChI=1S/C7H7BBrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,11-12H,4H2 |
InChI Key |
ZNOMYKAIFZNDBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CBr)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
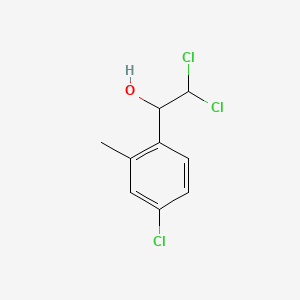
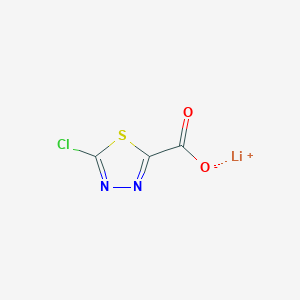
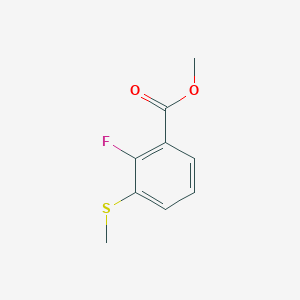

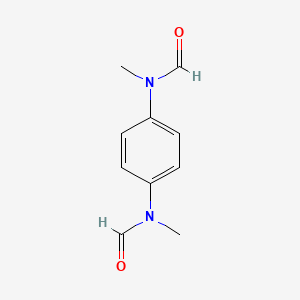

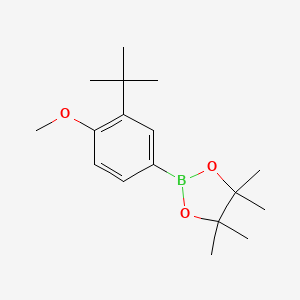
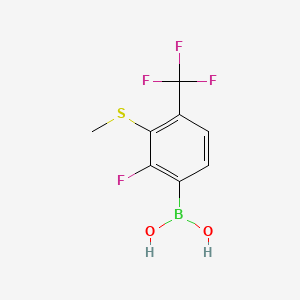
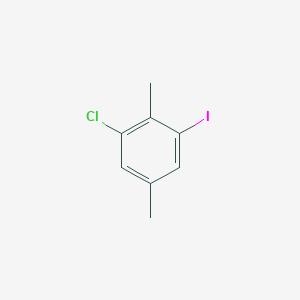
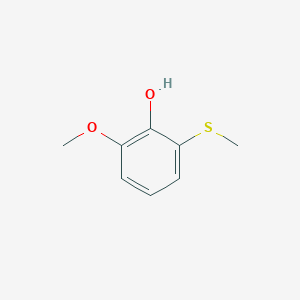
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
